

Meropenem-Vaborbactam: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Meropenem-vaborbactam

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Introduction

Meropenem-vaborbactam, marketed under the trade name Vabomere®, is a combination antibiotic developed to combat the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing carbapenemase enzymes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this critical therapeutic agent. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of **meropenem-vaborbactam's** journey from concept to clinical use.

Discovery and Corporate Development

The development of **meropenem-vaborbactam** is a testament to targeted drug discovery and strategic corporate acquisitions. Vaborbactam (formerly RPX7009), a novel beta-lactamase inhibitor, was discovered by Rempex Pharmaceuticals, a company focused on developing therapies for multi-drug resistant Gram-negative bacterial infections.[1][2] Rempex identified vaborbactam, a cyclic boronic acid-based beta-lactamase inhibitor, for its potent inhibition of serine β -lactamases, including the *Klebsiella pneumoniae* carbapenemase (KPC) enzyme.[1][3]

In a strategic move to bolster its anti-infective pipeline, The Medicines Company acquired Rempex Pharmaceuticals in December 2013 for an upfront payment of \$140 million, with potential for an additional \$334 million in development, regulatory, and commercial milestones.

[4][5] This acquisition brought Carbavance (the development name for **meropenem-vaborbactam**) into The Medicines Company's portfolio.[5]

Subsequently, in November 2017, Melinta Therapeutics acquired the infectious disease business from The Medicines Company, including the recently approved Vabomere®, for \$270 million in upfront and guaranteed payments.[6][7][8] This transaction positioned Melinta as a leading pure-play antibiotics company.[6][9][10]

Development Timeline:

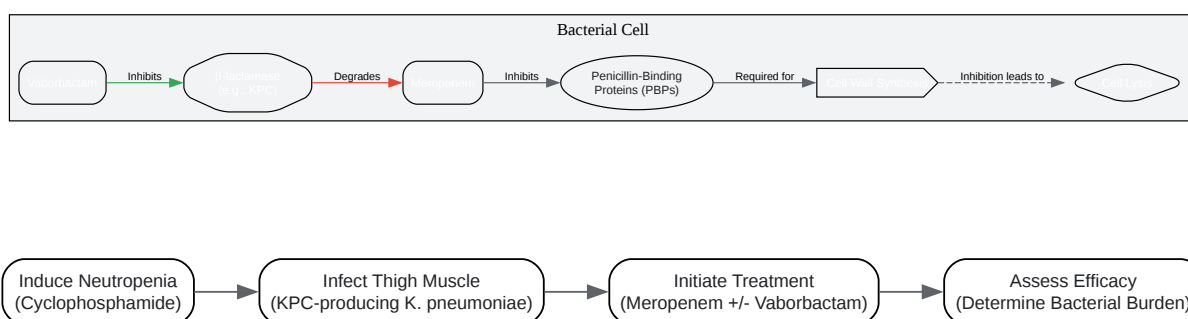
Year	Milestone	Company
2011	Rempex Pharmaceuticals founded, begins discovery of boronate beta-lactamase inhibitors.[11]	Rempex Pharmaceuticals
2013	The Medicines Company acquires Rempex Pharmaceuticals.[4][5][12][13]	The Medicines Company
2014	TANGO I and TANGO II clinical trials initiated.[14]	The Medicines Company
2017	Meropenem-vaborbactam (Vabomere®) receives FDA approval for complicated urinary tract infections (cUTIs). [15][16][17]	The Medicines Company
2017	Melinta Therapeutics acquires the infectious disease business from The Medicines Company.[6][7][8]	Melinta Therapeutics
2018	Meropenem-vaborbactam receives European marketing authorization.	Melinta Therapeutics

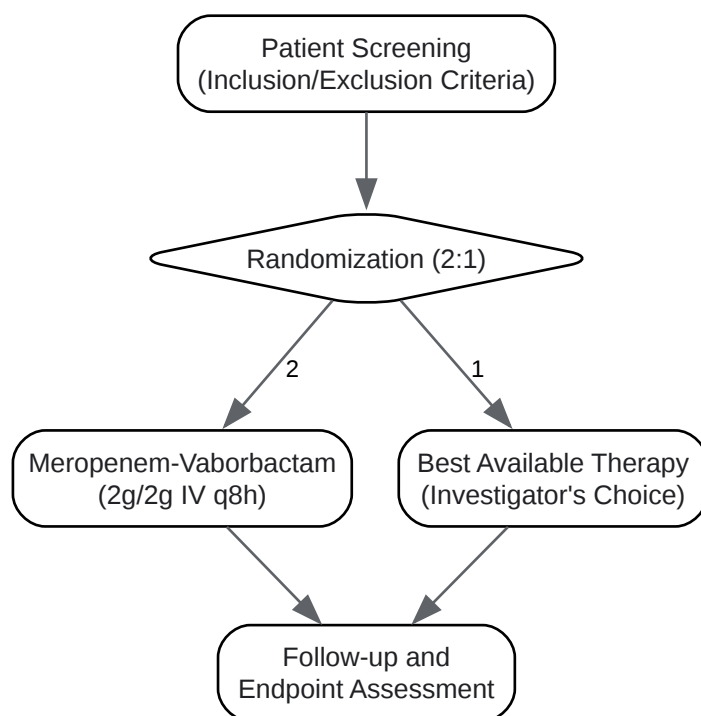
Mechanism of Action

Meropenem-vaborbactam's efficacy stems from the synergistic action of its two components:

- **Meropenem:** A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to bacterial cell death.
- **Vaborbactam:** A non- β -lactam, cyclic boronic acid β -lactamase inhibitor. It protects meropenem from degradation by a wide range of serine β -lactamases, most notably the KPC enzymes.^{[1][3]} Vaborbactam forms a reversible covalent bond with the active site serine of the β -lactamase, rendering the enzyme inactive.^[1]

The combination of meropenem and vaborbactam restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).





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